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2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine

mGluR5 NAM allosteric modulation quinoline sulfonamide SAR

Obtaining a chemically faithful mGluR5-preferring 4-aminoquinoline sulfonamide probe is hindered by the extremely narrow SAR of this chemotype. Generic substitutions invalidate selectivity profiles. This compound, bearing the exact 2-methyl/7-CF₃ quinoline core and morpholinosulfonyl-phenyl motif, directly addresses this need as defined in WO 2008/155588. • mGluR5-preferring chemotype for selectivity window determination (mGluR1-8 panel screens). • CNS MPO benchmark compound (predicted score ~4.2-4.8) for logD, solubility, and PAMPA correlation. • Enables direct side-by-side comparison with 4-methyl-piperidinyl and 4-hydroxymethyl-piperidinyl series for affinity/metabolic stability trade-off analysis. Supplied as a research chemical (≥95% purity) for in-vitro pharmacological profiling.

Molecular Formula C21H20F3N3O3S
Molecular Weight 451.46
CAS No. 881940-88-1
Cat. No. B2582562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine
CAS881940-88-1
Molecular FormulaC21H20F3N3O3S
Molecular Weight451.46
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C21H20F3N3O3S/c1-14-12-19(18-7-2-15(21(22,23)24)13-20(18)25-14)26-16-3-5-17(6-4-16)31(28,29)27-8-10-30-11-9-27/h2-7,12-13H,8-11H2,1H3,(H,25,26)
InChIKeyYXXDJIXTAQOECR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine – Structural Identity & Specification


The compound 2-methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine (CAS 881940-88-1, molecular formula C₂₁H₂₀F₃N₃O₃S, molecular weight 451.46 g/mol) belongs to the class of 4-aminoquinoline sulfonamides. Its core scaffold is a quinoline ring bearing a 2-methyl substituent and a 7-trifluoromethyl group, linked via a secondary amine at the 4-position to a phenyl ring para-substituted with a morpholinosulfonyl moiety. This pharmacophore architecture is characteristic of ligands targeting metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, as disclosed in the foundational patent family WO 2008/155588 [1]. The compound is supplied as a research chemical (typical purity ≥95%) for in‑vitro pharmacological profiling and structure–activity relationship (SAR) studies.

mGluR5 negative allosteric modulation studies for hit-to-lead SAR expansion
Class-level mGluR5-preferring chemotype supports subtype selectivity profiling
Predicted CNS-permissive physicochemical profile for drug-likeness benchmarking

2-Methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine: Why Generic Analogs Fall Short


Generic substitution within the 4-aminoquinoline sulfonamide class is precluded by the exquisitely narrow structure–activity relationships (SAR) governing mGluR subtype selectivity and allosteric modulation. In the patent that defines this chemical space, systematic variation of the quinoline core (region II), the phenylsulfonyl moiety (region III), and the amine at position 4 (region I) across ~270 derivatives revealed that even minor substituent changes (e.g., replacement of morpholino with 4-methyl-piperidinyl or relocation of the trifluoromethyl group) drastically alter affinity, functional activity, and metabolic stability [1]. Consequently, a compound lacking the precise 2-methyl/7-CF₃ quinoline substitution pattern combined with the morpholinosulfonyl-phenyl motif will not recapitulate the same pharmacological fingerprint, rendering one‑to‑one replacement scientifically unsound for hit validation, selectivity profiling, or SAR expansion.

Altered Region II/III substitution pattern may ablate mGluR5 affinity and functional modulation.
Replacement with piperidinyl-sulfonyl analogs may shift selectivity toward mGluR1 and compromise metabolic stability.
Analogs lacking the precise 2-Me/7-CF₃ combination may fall outside the CNS MPO range, altering blood–brain barrier predictability.

2-Methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine: Differentiation vs. Closest Analogs


mGluR5 NAM Pharmacophore: Structural Determinants

The compound embodies the 4-amino-3-arylsulfoquinoline chemotype identified as a novel non‑acetylenic mGluR5 negative allosteric modulator scaffold [1]. In the patent SAR, the morpholinosulfonyl substituent on the para‑position of the N‑phenyl ring (Region III) was shown to be a preferred motif for mGluR5 affinity, while the 2‑methyl and 7‑trifluoromethyl substituents on the quinoline (Region II) represent one of the beneficial combinations mapped by parallel synthesis of ~270 derivatives. Although the patent does not disclose isolated IC₅₀/Kᵢ values for every individual compound, it establishes that morpholino‑bearing sulfoquinolines (as opposed to the 4‑methyl‑piperidinyl series) deliver a distinct balance of affinity and physicochemical properties [1].

mGluR5 NAM Pharmacophore
Class-level
Morpholinosulfonyl-phenyl + 2-Me/7-CF₃ quinoline mapped as mGluR5-preferring chemotype in patent SAR (WO2008/155588).
Supports target engagement studies; SAR specificity requires verification.
Patent-derived class-level inference; isolated potency data not publicly available for this CAS.
mGluR5 NAM allosteric modulation quinoline sulfonamide SAR

mGluR5 Selectivity over mGluR1

Within the 4‑amino‑3‑arylsulfoquinoline series, the morpholino‑containing derivatives exhibit preferential binding to mGluR5 over mGluR1. For the prototypical morpholino‑sulfoquinoline hit (compound 1 in Galambos et al., Eur. J. Med. Chem. 2017), the selectivity was measurable but moderate; subsequent optimization in the morpholino series improved the selectivity window. Although the exact mGluR5/mGluR1 ratio for the target compound 881940‑88‑1 has not been published as a discrete data point, the patent classifies compounds bearing the morpholinosulfonyl‑phenyl moiety as mGluR5‑preferring ligands [1]. By contrast, analogs lacking the morpholinosulfonyl group or carrying different heterocyclic sulfonamides often show attenuated mGluR5 affinity or inverted selectivity.

mGluR5 vs mGluR1 Selectivity
Class-level
Morpholinosulfonyl series: mGluR5-preferring
Piperidinyl-sulfonyl series: attenuated mGluR5 affinity, lower metabolic stability
Supports mGluR5-focused screening; mGluR1 cross-reactivity requires panel validation.
Exact selectivity ratio not published for this CAS; class-level classification from patent SAR.
mGluR1 selectivity mGluR5 vs mGluR1 allosteric modulator selectivity

CNS Drug-Likeness & MPO Score

The combination of a lipophilic trifluoromethyl group (7‑CF₃, π ≈ 0.88) with a polar morpholinosulfonyl moiety (topological polar surface area contribution ≈ 55 Ų for the sulfonamide plus ~30 Ų for the morpholine oxygen) yields a calculated CNS MPO score of approximately 4.2–4.8 (based on in‑silico prediction using the Wager method [1]). This places the compound within the desirable range for CNS drug candidates (MPO ≥ 4), whereas close analogs substituting the morpholinosulfonyl with a simple benzenesulfonamide or a bulkier piperazinyl‑sulfonyl group can shift the tPSA or logP outside the optimal window, potentially compromising blood–brain barrier permeability.

CNS MPO Score
Data to verify
≈ 4.2–4.8
Predicted CNS MPO
Indicates CNS-permissive profile; requires experimental logD/PAMPA measurement.
Predicted in silico (Wager method); not experimentally confirmed for this lot.
CNS MPO drug-likeness physicochemical properties

2-Methyl-N-(4-(morpholinosulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine: Recommended Research Applications


Hit-to-Lead Optimization of mGluR5 NAMs

The compound serves as a direct entry point to the non‑acetylenic morpholino‑sulfoquinoline chemotype disclosed in WO 2008/155588. Its precisely defined substitution pattern (2‑methyl, 7‑CF₃, morpholinosulfonyl‑phenyl) makes it a suitable reference compound for SAR expansion around Regions I, II, and III. Procurement enables side‑by‑side comparison with the 4‑methyl‑piperidinyl and 4‑hydroxymethyl‑piperidinyl series described in the patent to assess affinity, selectivity, and metabolic stability trade‑offs [1].

mGluR1 & Class C GPCR Selectivity Profiling

Because the morpholinosulfonyl‑phenyl motif is associated with mGluR5‑preferring binding within this chemotype [1], the compound can be used as a tool to establish selectivity windows in panel screens (mGluR1–mGluR8). Its use is particularly relevant for labs studying mGluR5‑dependent synaptic plasticity where mGluR1 cross‑reactivity must be excluded.

CNS Drug-Likeness Benchmarking & Property Calibration

With a predicted CNS MPO score in the favorable range (≈4.2–4.8) [2], the compound can be employed as a physicochemical benchmark when evaluating new 4‑aminoquinoline sulfonamide analogs. Researchers can measure experimental logD, solubility, and PAMPA permeability and correlate them with the in‑silico predictions to refine CNS drug‑design models.

mGluR5 Assay Negative Control Design

Given that the 4‑methyl‑piperidinyl‑sulfoquinoline series in the same patent exhibited insufficient blood levels for robust in‑vivo efficacy without further optimization [1], the target compound (morpholino series) can be used as a comparative control to distinguish target engagement from pharmacokinetic limitations in cellular assay cascades.

Application
Selection Property
Validation Focus
mGluR5 hit-to-lead SAR expansion
Morpholinosulfonyl pharmacophore fidelity
SAR correlation with WO2008/155588
mGluR5 vs. mGluR1 selectivity profiling
Class-level mGluR5 preference
mGluR1 cross-reactivity panel screening
CNS drug-likeness benchmarking
Predicted CNS MPO profile
Experimental logD / PAMPA measurement
Assay cascade negative control design
Pharmacokinetic discrimination (morpholino vs. piperidinyl)
Target engagement vs. PK limitation in cellular assays
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